5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
5-(4-Ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a 4-ethoxy-3-methoxyphenyl group at position 5, a methyl group at position 2, and a carboxylic acid moiety at position 5.
Propriétés
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-24-13-6-5-10(7-14(13)23-3)12-8-11(17(21)22)15-16(20-12)19-9(2)18-15/h5-8H,4H2,1-3H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAUTNDQWZZQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, with the CAS number 1021113-29-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by diverse research findings.
Chemical Structure
The compound has the following molecular formula: C17H17N3O4. Its structure features an imidazo[4,5-b]pyridine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. These compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound were tested against Bacillus cereus and Escherichia coli, revealing that Gram-positive bacteria were more susceptible to these compounds compared to Gram-negative strains .
Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Bacillus cereus | High |
| Compound B | Escherichia coli | Moderate |
| Compound C | Staphylococcus aureus | High |
Anticancer Activity
The anticancer properties of imidazo[4,5-b]pyridine derivatives have also been investigated. In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, one study reported that similar compounds effectively induced apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |
| HeLa | 0.19 | Cell cycle arrest |
| A549 | 0.054 | Microtubule destabilization |
The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as microtubules and apoptosis-related proteins. The ability to disrupt microtubule assembly suggests a potential use as chemotherapeutic agents targeting cancer cell proliferation.
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized several imidazo[4,5-b]pyridine derivatives and evaluated their antibacterial activity against selected strains. The results indicated that modifications to the phenyl ring could enhance antimicrobial efficacy, particularly against Gram-positive bacteria .
- Anticancer Evaluation : Another investigation focused on the anticancer activity of related compounds against various human cancer cell lines. The study found significant cytotoxic effects with IC50 values indicating potent activity against lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cells .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with the imidazo[4,5-b]pyridine structure exhibit promising anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines, including hepatocellular carcinoma and breast cancer. The compound has shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and proteases related to cancer progression .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in the context of retinal ischemia. It has demonstrated the ability to reduce inflammatory responses by modulating transcription factors such as Nrf2 and NF-κB, which are critical in oxidative stress regulation . This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Bacillus cereus and Escherichia coli. This antimicrobial action is attributed to its interaction with bacterial enzymes, leading to disruption of essential cellular processes .
Case Study: Anticancer Efficacy
In a study evaluating anticancer efficacy, 5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid was tested on human lung carcinoma cells (SK-LU-1) and breast cancer cells (MCF-7). Results showed a significant reduction in cell viability with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in a model of obesity-related inflammation. The results demonstrated a marked decrease in inflammatory markers and improved outcomes in models of retinal inflammation, suggesting its potential use as a therapeutic agent for inflammatory diseases .
Summary Table of Applications
Analyse Des Réactions Chimiques
Substitution at Position 5 (4-Ethoxy-3-methoxyphenyl Group)
The introduction of the aryl group at position 5 involves direct C–H arylation , a regioselective method facilitated by palladium or copper catalysts. Key steps include:
-
Catalyst selection : Pd(OAc)₂ and CuI are commonly used, with pivalic acid (PivOH) enhancing reaction rates .
-
Reaction conditions :
-
Regioselectivity : The imidazo[4,5-b]pyridine’s nitrogen atoms act as bidentate ligands, directing arylation to position 2 or 5 depending on substituents .
Table 1: Arylation Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Direct C–H arylation | Pd(OAc)₂/CuI | DMF | 100–150°C | 60–85% | |
| Microwave-assisted | PdCl₂ | DMSO | 120–150°C | 70–90% |
Methyl Substitution at Position 2
The methyl group at position 2 is introduced via alkylation reactions :
-
Methylation agents : Reagents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH).
-
Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor purity.
Carboxylic Acid Functionalization at Position 7
The carboxylic acid group is typically introduced via:
-
Hydrolysis of esters/nitriles : Ester groups (e.g., –COOR) undergo saponification with bases like NaOH to yield –COOH.
-
Oxidation of alkyl groups : Methyl or ethyl groups may be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
Table 2: Hydrolysis of Ester to Carboxylic Acid
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Imidazo[4,5-b]pyridine-7-carboxylate | NaOH (aq) | Water/THF | 60°C, 2–4 hours | Imidazo[4,5-b]pyridine-7-carboxylic acid | 85–90% |
Interactions Involving Ethoxy and Methoxy Groups
The ethoxy and methoxy substituents on the phenyl ring participate in:
-
Nucleophilic aromatic substitution : Activated by electron-withdrawing groups (e.g., –OH).
-
Alkylation : Reactions with alkyl halides under basic conditions to form ethers.
-
Hydrolysis : Ethoxy groups may undergo hydrolysis to phenolic –OH under acidic conditions.
Concerted Metallation-Deprotonation (CMD)
Observed in C–H activation, where CuI coordinates to the imidazo[4,5-b]pyridine, enhancing acidity of the C–H bond. This facilitates palladium insertion, leading to regioselective arylation .
Hydrolysis Pathways
Ester-to-carboxylic acid conversion involves nucleophilic attack by hydroxide ions on the carbonyl carbon, followed by proton transfer.
Comparative Analysis of Functionalization Methods
Table 3: Functionalization Strategies
Comparaison Avec Des Composés Similaires
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and imidazo[4,5-b]pyridine core significantly influence molecular weight, solubility, and stability. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance lipophilicity but may reduce aqueous solubility. The target compound’s 4-ethoxy-3-methoxyphenyl group likely increases steric bulk compared to simpler phenyl substituents .
- Electron-Withdrawing Groups (e.g., fluorine) : Improve metabolic stability and binding affinity in kinase inhibitors, as seen in fluorinated analogs .
- Carboxylic Acid vs.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
Answer: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between substituted pyridinediamines and aldehydes or ketones under phase-transfer catalysis (PTC). For example, 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine was synthesized using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Adapting this method, the target compound can be synthesized by reacting 5-amino-6-(4-ethoxy-3-methoxyphenyl)pyridine-2,3-diamine with methyl pyruvate under PTC conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the carboxylic acid derivative.
Basic: How can the crystal structure of this compound be elucidated to confirm its molecular conformation?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For analogous imidazo[1,5-6]pyridazine derivatives, SC-XRD data revealed bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) critical for stability . Crystallize the compound in a solvent system like methanol/water, and collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) can resolve positional disorder and validate stereochemistry.
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions. For example, the ethoxy group’s methyl protons resonate at δ ~1.3–1.5 ppm, while aromatic protons appear between δ 6.8–8.2 ppm in similar imidazo-pyridines .
- FTIR: Identify carboxylate C=O stretching (~1700 cm) and imidazole ring vibrations (~1600 cm) .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (e.g., [M+H] for CHNO: expected m/z 354.13).
Advanced: How should researchers address discrepancies in reported biological activities of imidazo[4,5-b]pyridine derivatives?
Answer: Contradictions often arise from variations in assay conditions or structural modifications. To resolve these:
- Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH, temperature, and solvent effects .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For instance, methoxy vs. ethoxy groups may alter lipophilicity and membrane permeability .
- Validate Mechanisms: Employ orthogonal assays (e.g., fluorescence polarization for enzyme inhibition alongside cellular apoptosis assays) .
Advanced: What computational strategies predict the compound’s reactivity and binding affinity?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For similar compounds, DFT at the B3LYP/6-31G(d) level matched experimental reactivity trends .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
Advanced: How to design experiments evaluating enzyme inhibition kinetics for this compound?
Answer:
- Kinetic Assays: Use a fluorogenic substrate (e.g., Z-LYTE® kit for kinases) to measure IC values. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).
- Data Analysis: Fit data to the Michaelis-Menten model using GraphPad Prism. For competitive inhibition, expect increased with unchanged .
- Cross-Validation: Confirm results with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Advanced: What strategies mitigate degradation during long-term stability studies?
Answer:
- Storage Conditions: Store at -20°C under argon to prevent oxidation. Lyophilization in PBS (pH 7.4) enhances solid-state stability .
- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) .
- Stabilizers: Add antioxidants (e.g., 0.01% BHT) or cyclodextrins for aqueous formulations .
Advanced: How to resolve spectral overlaps in NMR analysis of complex mixtures?
Answer:
- 2D NMR Techniques: Use - HSQC to assign overlapping aromatic protons. For example, the imidazo-pyridine’s H-2 proton couples with C-2 at δ ~150 ppm .
- Solvent Optimization: Switch to deuterated DMSO-d to sharpen broad peaks caused by hydrogen bonding.
- Dynamic NMR: Perform variable-temperature experiments to separate signals from rotamers or tautomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
